molecular formula C8H18N2O3S B024333 D-Buthionine-(S,R)-sulfoximine CAS No. 113158-69-3

D-Buthionine-(S,R)-sulfoximine

Cat. No.: B024333
CAS No.: 113158-69-3
M. Wt: 222.31 g/mol
InChI Key: KJQFBVYMGADDTQ-SKKCEABJSA-N
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Description

D-Buthionine-(S,R)-sulfoximine is a synthetic compound known for its ability to inhibit the enzyme gamma-glutamylcysteine synthetase. This enzyme is crucial in the biosynthesis of glutathione, a vital antioxidant in cellular defense mechanisms. By inhibiting this enzyme, this compound effectively depletes cellular glutathione levels, making it a valuable tool in scientific research, particularly in studies related to oxidative stress and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Buthionine-(S,R)-sulfoximine typically involves the reaction of L-buthionine with sulfoximine derivatives under controlled conditions. The process often requires the use of specific catalysts and solvents to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and consistency in the quality of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: D-Buthionine-(S,R)-sulfoximine primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the sulfoximine group to its corresponding amine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile involved.

Scientific Research Applications

D-Buthionine-(S,R)-sulfoximine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other compounds and in studies involving sulfur chemistry.

    Biology: The compound is employed to study the role of glutathione in cellular processes, including oxidative stress, apoptosis, and detoxification.

    Medicine: this compound is used in preclinical studies to investigate its potential as a therapeutic agent in diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.

    Industry: It is utilized in the development of novel pharmaceuticals and as a tool in biochemical assays to modulate glutathione levels.

Mechanism of Action

The primary mechanism of action of D-Buthionine-(S,R)-sulfoximine involves the inhibition of gamma-glutamylcysteine synthetase. This enzyme is responsible for the first step in the biosynthesis of glutathione. By inhibiting this enzyme, this compound reduces the production of glutathione, leading to increased oxidative stress within cells. This mechanism is particularly useful in research studies aimed at understanding the role of glutathione in cellular defense and metabolism.

Comparison with Similar Compounds

    L-Buthionine-(S,R)-sulfoximine: Similar in structure but differs in stereochemistry.

    Buthionine sulfoximine: A general term that may refer to various stereoisomers of the compound.

    Glutathione analogs: Compounds that mimic the structure and function of glutathione.

Uniqueness: D-Buthionine-(S,R)-sulfoximine is unique due to its specific stereochemistry, which allows for selective inhibition of gamma-glutamylcysteine synthetase. This selectivity makes it a valuable tool in research applications where precise modulation of glutathione levels is required.

Properties

IUPAC Name

(2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFBVYMGADDTQ-SKKCEABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=N)(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424955
Record name D-Buthionine-(S,R)-sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113158-69-3
Record name D-Buthionine-(S,R)-sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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